molecular formula C25H22N4O3 B12000792 3-(2-(Benzyloxy)phenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 634895-43-5

3-(2-(Benzyloxy)phenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12000792
CAS No.: 634895-43-5
M. Wt: 426.5 g/mol
InChI Key: XJZGWQGKBKOKGF-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(Benzyloxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of benzyloxy and methoxybenzylidene groups adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Benzyloxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the Pyrazole Core: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-diketone or β-keto ester to form the pyrazole ring.

    Introduction of the Benzyloxy Group: This step can be achieved through nucleophilic substitution reactions where a benzyloxy group is introduced onto the phenyl ring.

    Formation of the Carbohydrazide: The pyrazole derivative is then reacted with hydrazine to form the carbohydrazide.

    Condensation with Methoxybenzaldehyde: Finally, the carbohydrazide is condensed with 3-methoxybenzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups.

    Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group in the carbohydrazide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include benzoic acid derivatives.

    Reduction: Reduced forms of the pyrazole ring or alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to 3-(2-(benzyloxy)phenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide have shown effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

  • Case Study : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced paw edema models. Compounds exhibited significant inhibition comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazoles have been reported to exhibit activity against various bacterial strains, including E. coli and Staphylococcus aureus.

  • Case Study : A study evaluated several pyrazole derivatives for their antibacterial activity, revealing that certain modifications led to enhanced efficacy against resistant strains .

Anticancer Potential

Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

  • Case Study : A derivative demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a promising therapeutic index for further development .

Material Science Applications

Beyond biological applications, this compound has potential uses in materials science, particularly in the development of polymers and nanomaterials.

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Its ability to form hydrogen bonds may improve the interfacial adhesion between different polymer phases.

  • Data Table : Comparison of mechanical properties of polymers with and without the inclusion of pyrazole derivatives.
PropertyControl PolymerPolymer with Pyrazole
Tensile Strength (MPa)3045
Elongation at Break (%)200250
Thermal Stability (°C)250280

Mechanism of Action

The mechanism of action for compounds like 3-(2-(Benzyloxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide often involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere, mimicking the structure of natural substrates or inhibitors. This interaction can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(Benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide: Lacks the methoxybenzylidene group.

    N’-(3-Methoxybenzylidene)-1H-pyrazole-5-carbohydrazide: Lacks the benzyloxy group.

    3-(2-(Methoxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide: Contains a methoxy group instead of a benzyloxy group.

Uniqueness

The presence of both benzyloxy and methoxybenzylidene groups in 3-(2-(Benzyloxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide makes it unique. These groups can significantly influence the compound’s reactivity and biological activity, offering distinct advantages in various applications.

This detailed overview provides a comprehensive understanding of 3-(2-(Benzyloxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide, highlighting its synthesis, reactions, applications, and unique features

Biological Activity

The compound 3-(2-(benzyloxy)phenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a novel pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. Pyrazole derivatives are known for their diverse therapeutic properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological profiles, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from appropriate hydrazone precursors. The characterization of the compound is performed using various techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm its structure and purity.

Table 1: Characterization Data

TechniqueResult
1H NMR δH 8.14 (d), 7.77 (s), 7.22 (d)
13C NMR δC 166.9, 165.3, 162.5
Mass Spectrometry m/z = 304.3 [M + Na]+

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structures to our compound target BRAF(V600E), EGFR, and Aurora-A kinase, leading to reduced tumor growth in vitro and in vivo models .

  • Case Study : A study involving a related pyrazole derivative demonstrated a cytotoxic effect on MCF-7 and MDA-MB-231 breast cancer cell lines, with enhanced efficacy when combined with doxorubicin. This suggests potential for synergistic effects in treatment regimens .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The specific compound has been shown to reduce inflammation markers in animal models, indicating its therapeutic promise for conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. Pyrazole derivatives have been noted for their effectiveness against various bacterial strains, indicating that our compound could be explored further for its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions of the pyrazole ring and substituents can significantly influence their pharmacological profiles.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Benzyloxy group Enhances lipophilicity
Methoxy substituent Increases potency against targets
Hydrazide linkage Critical for biological activity

Properties

CAS No.

634895-43-5

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-3-(2-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H22N4O3/c1-31-20-11-7-10-19(14-20)16-26-29-25(30)23-15-22(27-28-23)21-12-5-6-13-24(21)32-17-18-8-3-2-4-9-18/h2-16H,17H2,1H3,(H,27,28)(H,29,30)/b26-16+

InChI Key

XJZGWQGKBKOKGF-WGOQTCKBSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.